1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide
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Overview
Description
1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide is a heterocyclic compound that features a pyrrole ring substituted with benzyl, cyano, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide typically involves the reaction of benzylamine with cyanoacetic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and pyrrole ring positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
- Oxidation products include oxo derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the substituents introduced .
Scientific Research Applications
1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate signal transduction pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
- 1-Benzyl-3-cyano-1H-indole-2-carboxamide
- 1-Benzyl-3-cyano-1H-pyrrole-2-carboxylate
- 1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid
Comparison: 1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .
Properties
CAS No. |
821004-36-8 |
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Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
1-benzyl-3-cyanopyrrole-2-carboxamide |
InChI |
InChI=1S/C13H11N3O/c14-8-11-6-7-16(12(11)13(15)17)9-10-4-2-1-3-5-10/h1-7H,9H2,(H2,15,17) |
InChI Key |
KRMZXDUZPJBDNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=C2C(=O)N)C#N |
Origin of Product |
United States |
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